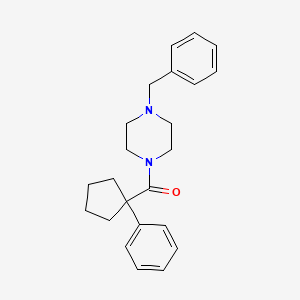

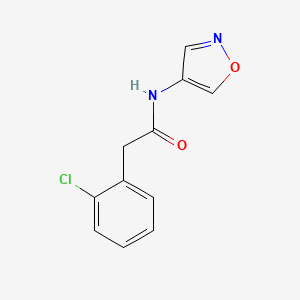

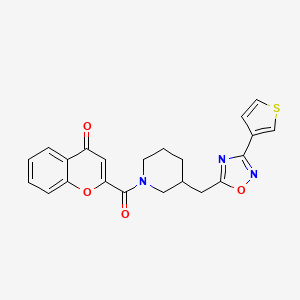

苯环戊基4-苄基哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylcyclopentyl 4-benzylpiperazinyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into reactions of related ketones and their derivatives. These insights can be extrapolated to understand the potential behaviors and properties of Phenylcyclopentyl 4-benzylpiperazinyl ketone.

Synthesis Analysis

The synthesis of ketones and their derivatives can involve catalytic processes, as seen in the ruthenium- and rhodium-catalyzed carbonylation of N-phenylpyrazoles . This process results in the formation of ethyl ketones through the site-selective carbonylation of the ortho C-H bonds in the benzene ring. Similarly, the condensation of 2,4-dihydroxyphenyl benzyl ketone with prenyl derivatives indicates that ketones can undergo reactions with alcohols in the presence of catalysts like boron trifluoride etherate . These methods could potentially be applied to the synthesis of Phenylcyclopentyl 4-benzylpiperazinyl ketone by adapting the ketone substrates and reaction conditions.

Molecular Structure Analysis

The molecular structure of ketones can be complex, as demonstrated by the formation of oxazolines from the cycloaddition of 3-phenyl-2H-azirines with various ketones . The reactivity of different ketone groups, such as benzylidene ketones, can lead to the formation of tricyclic oxazolidinone derivatives or even dimers with intricate structures . These studies suggest that the molecular structure of Phenylcyclopentyl 4-benzylpiperazinyl ketone could be analyzed through similar cycloaddition reactions and subsequent structural elucidation techniques like NMR and X-ray crystallography.

Chemical Reactions Analysis

Ketones are versatile in their chemical reactivity. For instance, benzylidene ketones can react with guanidine to form unexpected nitrogen-free cycloadducts . The thermolysis of O-phenyl ketoxime ethers provides a source of iminyl and phenoxyl radicals , indicating that ketones can participate in radical formation under certain conditions. These reactions highlight the potential for Phenylcyclopentyl 4-benzylpiperazinyl ketone to undergo various chemical transformations, possibly leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones can be influenced by their molecular structure and the substituents attached to the ketone group. The studies provided do not directly discuss the physical properties of ketones, but the reactivity patterns and the stability of the compounds formed during reactions can give insights into their physical properties. For example, the stability of oxazolines formed from ketones and the moderate yields of oxazolidinone derivatives suggest that the physical properties of ketones can be quite diverse and dependent on their chemical environment.

科学研究应用

化合物简介

苯环戊基4-苄基哌嗪酮是一种合成化合物,属于有机化学领域,特别涉及酮官能团和哌嗪结构。它在科学研究中的兴趣跨越了各个领域,包括有机合成、药物化学和材料科学。该化合物的结构成分表明其在创建药理活性分子、合成化学的中间体以及探索催化活性方面具有潜在的用途。

合成和催化应用

专注于合成酮的研究,包括类似于苯环戊基4-苄基哌嗪酮的结构,展示了它们作为构建复杂有机分子的中间体的意义。一项研究强调了环外α,β-不饱和酮在多环环系立体选择性合成中的效用,突出了此类酮在合成有机化学中的相关性(Levai, 2003)。此外,酮在催化过程中的作用已通过它们参与各种有机转化得到说明,例如在金属阳离子交换粘土催化剂上的选择性合成,为环境友好的反应提供了一条途径(Tateiwa & Uemura, 1997)。

药物化学和药理潜力

哌嗪衍生物,包括苯哌嗪骨架,因其药用特性而被广泛研究。对苯哌嗪衍生物的全面综述揭示了它们在开发中枢神经系统 (CNS) 疾病治疗剂中的重要性,突出了该骨架在药物化学中的“类药物性”和多功能性(Maia, Tesch, & Fraga, 2012)。该综述表明苯环戊基4-苄基哌嗪酮有可能作为前体或中间体,用于设计针对各种药理靶标的新药。

属性

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLKGEFKYLYLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)